4-bromo-2-iodo-6-[(E)-{[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol
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Overview
Description
4-bromo-2-iodo-6-[(E)-{[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol is a complex organic compound that features both bromine and iodine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-iodo-6-[(E)-{[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol typically involves multiple steps. One common method involves the initial bromination and iodination of aniline derivatives. For instance, 4-bromoaniline can be reacted with iodine to produce 4-bromo-2-iodoaniline . This intermediate can then undergo further reactions to introduce the benzoxazole and phenol groups.
Industrial Production Methods
Industrial production of such complex compounds often involves optimized reaction conditions to ensure high yield and purity. This may include the use of specific catalysts, controlled temperatures, and inert atmospheres to prevent unwanted side reactions.
Chemical Reactions Analysis
Types of Reactions
4-bromo-2-iodo-6-[(E)-{[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using reagents like organometallic compounds.
Oxidation and Reduction: The phenol group can be oxidized to a quinone, or reduced to a hydroquinone under appropriate conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction can be used to form carbon-carbon bonds by coupling the aryl halides with boronic acids in the presence of a palladium catalyst.
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate can be used to replace the halogen atoms with other nucleophiles.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while nucleophilic substitution can yield various substituted phenols or benzoxazoles.
Scientific Research Applications
4-bromo-2-iodo-6-[(E)-{[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may have potential as bioactive compounds, useful in drug discovery and development.
Medicine: The compound’s unique structure could be explored for therapeutic applications, such as anticancer or antimicrobial agents.
Industry: It can be used in the development of new materials with specific properties, such as polymers or dyes
Mechanism of Action
The mechanism of action of 4-bromo-2-iodo-6-[(E)-{[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance its binding affinity and specificity for certain targets, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
4-bromo-2-iodoaniline: A simpler derivative that lacks the benzoxazole and phenol groups.
5-bromoisatoic anhydride: Another brominated compound used in organic synthesis.
6-bromo-2-methyl-1,3-benzothiazole: A structurally related compound with a benzothiazole ring instead of a benzoxazole.
Uniqueness
4-bromo-2-iodo-6-[(E)-{[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol is unique due to its combination of bromine and iodine atoms, along with the benzoxazole and phenol groups. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C20H11BrI2N2O2 |
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Molecular Weight |
645.0 g/mol |
IUPAC Name |
4-bromo-2-iodo-6-[[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]iminomethyl]phenol |
InChI |
InChI=1S/C20H11BrI2N2O2/c21-13-7-12(19(26)16(23)8-13)10-24-15-5-6-18-17(9-15)25-20(27-18)11-1-3-14(22)4-2-11/h1-10,26H |
InChI Key |
NEWNVXQDEIMJIR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(O2)C=CC(=C3)N=CC4=C(C(=CC(=C4)Br)I)O)I |
Origin of Product |
United States |
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